![molecular formula C13H25ClN2O2 B1384330 tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride CAS No. 2059949-62-9](/img/structure/B1384330.png)
tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride
Descripción general
Descripción
tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride is a chemical compound with a complex bicyclic structure. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its unique 8-azabicyclo[3.2.1]octane scaffold, which is central to its biological activity and chemical reactivity .
Mecanismo De Acción
Target of Action
The primary target of “tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride” is the Excitatory Amino Acid Transporter (EAAT) . EAAT is a protein that regulates the concentration of excitatory neurotransmitters such as glutamate in the central nervous system (CNS) .
Mode of Action
The compound acts as a small molecule inhibitor of EAAT . By inhibiting EAAT, it prevents the reuptake of glutamate from the synaptic cleft, thereby increasing the concentration of glutamate in the CNS .
Biochemical Pathways
The inhibition of EAAT leads to an increase in the concentration of glutamate in the synaptic cleft. This can affect various biochemical pathways that are regulated by glutamate, a key neurotransmitter involved in cognitive functions such as learning and memory .
Result of Action
The increase in glutamate concentration due to the inhibition of EAAT can lead to enhanced neurotransmission in the CNS. This could potentially result in improved cognitive functions, although the exact molecular and cellular effects would depend on the specific context and environment .
Análisis Bioquímico
Biochemical Properties
Tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with excitatory amino acid transporters (EAATs), which are responsible for regulating the concentration of neurotransmitters like glutamate in the central nervous system . By inhibiting EAATs, this compound can modulate neurotransmitter levels and influence synaptic transmission .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting EAATs, this compound can increase the concentration of glutamate in the synaptic cleft, leading to enhanced excitatory signaling . This can result in changes in gene expression and alterations in cellular metabolism, impacting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to EAATs and inhibits their activity, preventing the reuptake of glutamate into neurons and glial cells . This inhibition leads to an accumulation of glutamate in the synaptic cleft, which can activate various glutamate receptors and downstream signaling pathways . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit EAATs and modulate neurotransmitter levels without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, such as excitotoxicity due to excessive glutamate accumulation. Threshold effects have been observed, where a specific dosage range produces the desired biochemical effects without causing harm.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereoselective formation of the bicyclic structure from acyclic starting materials . One common approach involves the use of tropinone derivatives, which undergo desymmetrization processes to yield the desired bicyclic architecture .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the compound in its hydrochloride salt form, which enhances its stability and solubility .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Aplicaciones Científicas De Investigación
tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: Another compound with a similar bicyclic structure, used in organic synthesis and medicinal chemistry.
N-Boc-nortropinone: A related compound used as an intermediate in the synthesis of tropane alkaloids.
Nortropinone hydrochloride: Similar in structure and used in similar applications.
Uniqueness
tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride stands out due to its specific substitution pattern and the presence of the carbamate group, which imparts unique reactivity and biological activity. Its ability to interact with a wide range of biological targets makes it particularly valuable in medicinal chemistry .
Propiedades
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-11-9-4-5-10(11)7-14-6-9;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKQVCIWSQTTGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2CCC1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384247.png)
![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal](/img/structure/B1384250.png)

![7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384254.png)
![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384255.png)
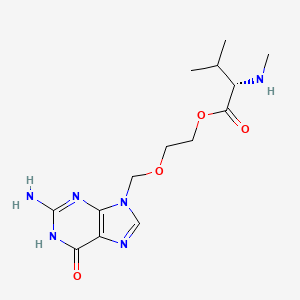

![2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384259.png)
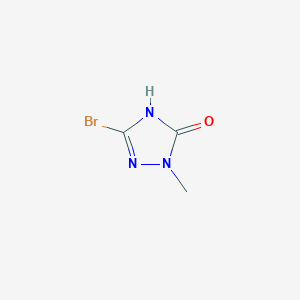
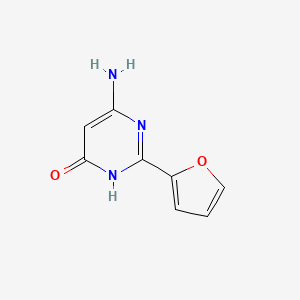
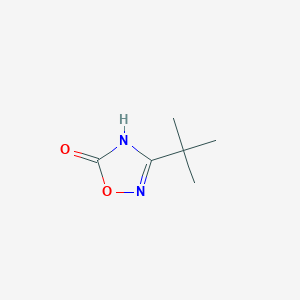
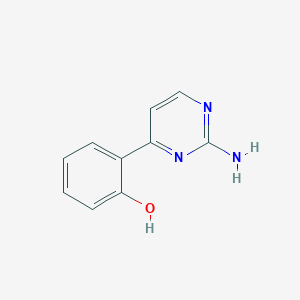
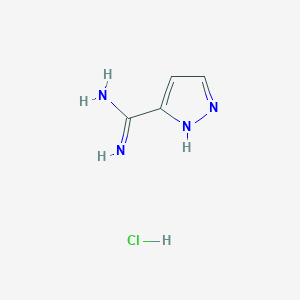
![1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1384270.png)
